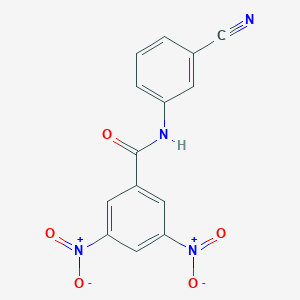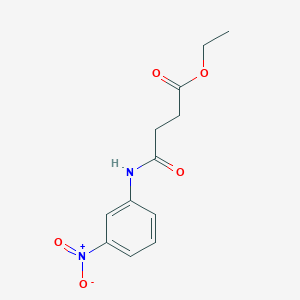
Ethyl 4-(3-nitroanilino)-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(3-nitroanilino)-4-oxobutanoate is an organic compound with the molecular formula C12H14N2O5. It is a derivative of butanoic acid and contains a nitrophenyl group, which is known for its various chemical properties and applications. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-nitroanilino)-4-oxobutanoate typically involves the reaction of ethyl acetoacetate with 3-nitroaniline under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 4-(3-nitroanilino)-4-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and amines (NH2R).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 4-(3-nitroanilino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Ethyl 4-(3-nitroanilino)-4-oxobutanoate involves its interaction with various molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
相似化合物的比较
Similar Compounds
- Ethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate
- Ethyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate
- Ethyl 4-[(3-aminophenyl)amino]-4-oxobutanoate
Uniqueness
Ethyl 4-(3-nitroanilino)-4-oxobutanoate is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and biological activity. The 3-nitrophenyl group provides distinct electronic and steric properties compared to other positional isomers, making it a valuable compound for specific applications in research and industry.
属性
分子式 |
C12H14N2O5 |
|---|---|
分子量 |
266.25 g/mol |
IUPAC 名称 |
ethyl 4-(3-nitroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C12H14N2O5/c1-2-19-12(16)7-6-11(15)13-9-4-3-5-10(8-9)14(17)18/h3-5,8H,2,6-7H2,1H3,(H,13,15) |
InChI 键 |
BWWBILZBGSXIDU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
规范 SMILES |
CCOC(=O)CCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-({2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B325087.png)
![N-[4-({2-[1-(2-furyl)ethylidene]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B325089.png)
![N-[4-({2-[(5-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B325090.png)
![Ethyl [(2-bromophenyl)carbamoyl]formate](/img/structure/B325091.png)
![3,4,5-TRIMETHOXY-N-{2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPYL}BENZAMIDE](/img/structure/B325094.png)
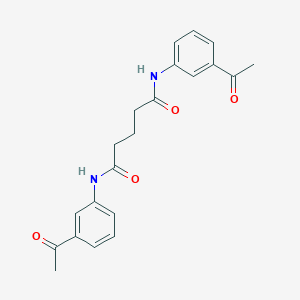
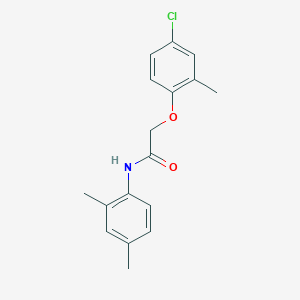
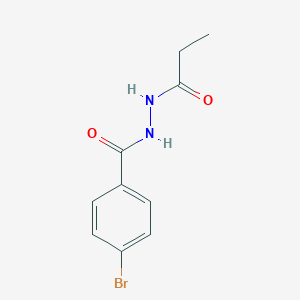
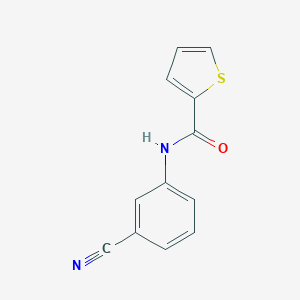
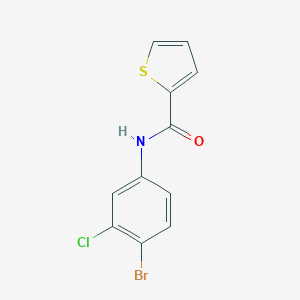
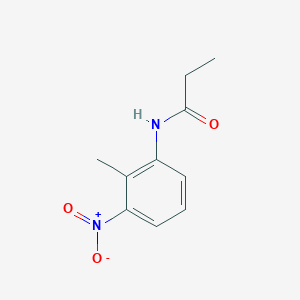
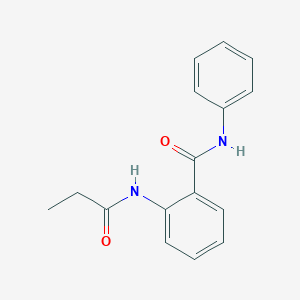
![N-[4-(1-azepanylsulfonyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B325111.png)
